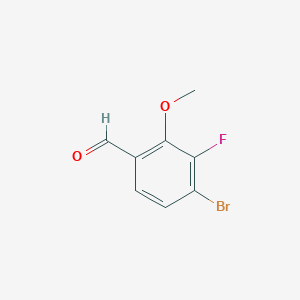

4-Bromo-3-fluoro-2-methoxy-benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWGJFVEOGVKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Methoxy Benzaldehyde

Divergent Synthetic Pathways to 4-Bromo-3-fluoro-2-methoxy-benzaldehyde

The strategic construction of this compound can be approached from several distinct synthetic directions. These pathways leverage different bond-forming strategies to assemble the target molecule from various precursors, offering flexibility in starting material selection and reaction conditions.

Halogen-Metal Exchange and Directed Formylation Strategies

One of the most powerful methods for introducing an aldehyde group onto an aromatic ring is through the formylation of an organometallic intermediate. thieme-connect.de This strategy, applied to the synthesis of this compound, typically begins with a precursor containing a halogen atom at the desired position of formylation. The key steps involve a halogen-metal exchange followed by quenching with a formylating agent.

The process starts with a suitably substituted dihalobenzene. A common approach involves the use of an organolithium reagent, such as n-butyllithium (n-BuLi), to selectively exchange a bromine or iodine atom for a lithium atom. wikipedia.orgresearchgate.net This reaction is typically performed at low temperatures to prevent side reactions. The resulting aryllithium species is a potent nucleophile that readily attacks an electrophilic formyl source, most commonly N,N-dimethylformamide (DMF), to yield the desired benzaldehyde (B42025) after aqueous workup. thieme-connect.degoogle.com The regioselectivity of the halogen-metal exchange is a critical factor, often directed by other substituents on the ring. thieme-connect.de Alkoxy groups can act as directing groups, influencing which halogen is exchanged. wikipedia.org

| Pathway | Starting Material Example | Key Reagents | Intermediate | Formylating Agent |

| Halogen-Metal Exchange | 1,4-Dibromo-2-fluoro-3-methoxybenzene | 1. n-Butyllithium (n-BuLi) | 4-Bromo-3-fluoro-2-methoxyphenyllithium | N,N-Dimethylformamide (DMF) |

This interactive table summarizes the key components of the halogen-metal exchange and formylation strategy.

Nucleophilic Aromatic Substitution (SNAr) Routes for Methoxy (B1213986) Group Introduction

An alternative synthetic route involves the introduction of the methoxy group via a Nucleophilic Aromatic Substitution (SNAr) reaction. libretexts.org This pathway is particularly effective when a good leaving group, such as a halogen, is positioned on an electron-deficient aromatic ring. nih.gov For SNAr reactions, fluoride (B91410) is often an excellent leaving group due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and activates the ring for nucleophilic attack. youtube.com

In a potential synthesis for this compound, a precursor like 4-bromo-2,3-difluorobenzaldehyde (B1293408) could be utilized. The electron-withdrawing nature of the aldehyde group, along with the fluorine and bromine atoms, activates the ring towards nucleophilic attack. libretexts.org The precursor is treated with a source of methoxide (B1231860), such as sodium methoxide or a combination of methanol (B129727) and a base like potassium carbonate. google.comgoogle.com The methoxide ion displaces the fluoride at the C2 position, which is ortho to the activating aldehyde group, to furnish the final product.

| Pathway | Starting Material Example | Nucleophile Source | Base (if applicable) | Key Feature |

| SNAr | 4-Bromo-2,3-difluorobenzaldehyde | Sodium Methoxide or Methanol | Potassium Carbonate | Fluoride at C2 acts as a leaving group. |

This interactive table outlines the components of the Nucleophilic Aromatic Substitution (SNAr) route.

Oxidative Functionalization of Precursor Aromatic Systems

Oxidative methods provide another route to the target aldehyde by functionalizing a precursor with a carbon atom at a lower oxidation state, such as a methyl or hydroxymethyl group. This approach avoids the use of highly reactive organometallic intermediates.

A plausible strategy begins with the synthesis of 4-bromo-3-fluoro-2-methoxytoluene. The methyl group of this precursor can then be oxidized to the aldehyde functionality. This transformation can be achieved through various methods. One common two-step method involves a free-radical bromination of the benzylic position followed by hydrolysis and subsequent oxidation. A more direct approach involves the oxidation of the corresponding benzyl (B1604629) alcohol, 4-bromo-3-fluoro-2-methoxy-benzyl alcohol. This intermediate can be oxidized to the final aldehyde using a range of oxidizing agents, such as potassium dichromate under acidic conditions. The choice of oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid.

| Precursor | Intermediate (if applicable) | Oxidizing Agent(s) | Advantage |

| 4-Bromo-3-fluoro-2-methoxytoluene | 4-Bromo-3-fluoro-2-methoxy-benzyl alcohol | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Avoids cryogenic and highly basic conditions. |

This interactive table details the oxidative functionalization approach.

Regioselective Halogenation Approaches for Precursors

A fourth strategy involves introducing the bromine atom at a late stage of the synthesis onto a pre-formed aromatic core. This requires a highly regioselective halogenation reaction. The starting material for this pathway would be 3-fluoro-2-methoxybenzaldehyde.

The directing effects of the existing substituents are paramount for the success of this route. The methoxy group is a strongly activating ortho-, para-director, while the fluorine atom is a less activating ortho-, para-director. The aldehyde group is a deactivating meta-director. The combined influence of these groups strongly favors electrophilic substitution at the C4 position, which is para to the powerful methoxy directing group. Electrophilic brominating agents such as N-Bromosuccinimide (NBS) are commonly used for such transformations. organic-chemistry.org The reaction can be performed under mild conditions, and the use of specialized solvents like hexafluoroisopropanol (HFIP) has been shown to enhance reactivity and selectivity, often eliminating the need for a separate catalyst. organic-chemistry.orgnih.gov

| Starting Material | Brominating Agent | Solvent/Catalyst System | Key Principle |

| 3-Fluoro-2-methoxybenzaldehyde | N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Regioselectivity directed by existing substituents, primarily the methoxy group. |

This interactive table summarizes the regioselective halogenation pathway.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the practicality of a synthetic route. For the synthesis of substituted benzaldehydes, key parameters include temperature, solvent, choice of reagents, and reaction time.

In halogen-metal exchange reactions, temperature control is essential. While many exchanges are performed at cryogenic temperatures (-78 °C), process optimization aims for higher temperatures to improve scalability. google.comgoogle.com For instance, conducting the exchange between a dibromofluorobenzene and a Grignard reagent like isopropyl magnesium chloride can be achieved selectively at 0 °C. google.com The choice of base is also crucial; using a combination of i-PrMgCl and n-BuLi can enable efficient halogen-metal exchange under non-cryogenic conditions, which is a significant process improvement. nih.gov

For SNAr reactions, the choice of base and solvent can significantly impact the outcome. Using a milder base like potassium carbonate in methanol at a moderate temperature of 50 °C can minimize side reactions, such as the Cannizzaro reaction, which can occur with stronger bases like sodium methoxide. google.comgoogle.com

In regioselective halogenation, the reaction medium can be a key optimization parameter. The use of hexafluoroisopropanol (HFIP) as a solvent can activate N-halosuccinimides, allowing for rapid and highly selective halogenation at room temperature without the need for additional catalysts. organic-chemistry.org

| Synthetic Route | Parameter for Optimization | Optimized Condition Example | Impact on Yield/Purity |

| Halogen-Metal Exchange | Temperature | 0 °C instead of -78 °C google.com | Improves scalability, maintains good selectivity. |

| SNAr | Base | Potassium Carbonate instead of Sodium Methoxide google.com | Minimizes Cannizzaro side reaction, improving purity. |

| Regioselective Halogenation | Solvent | Hexafluoroisopropanol (HFIP) organic-chemistry.org | Enhances reactivity and regioselectivity, simplifies procedure. |

This interactive table highlights key optimization parameters for different synthetic routes.

Scalability Considerations for Laboratory and Pilot-Scale Synthesis

Translating a laboratory procedure to a pilot or industrial scale introduces a new set of challenges related to safety, cost, and practicality. Methods that are viable on a gram scale may not be suitable for kilogram-scale production.

A major consideration is the avoidance of extreme temperatures. Syntheses requiring cryogenic conditions (-78 °C), often employed for organolithium reactions, are expensive and difficult to manage on a large scale. google.comgoogle.com Therefore, synthetic routes that operate at or above 0 °C are highly preferred. The development of a two-step process involving a halogen-metal exchange at 0 °C followed by an SNAr reaction at 50 °C represents a significant advance in scalability. google.com This approach avoids cryogenic cooling and uses common industrial solvents.

Emerging Synthetic Approaches (e.g., Microwave-Assisted Techniques)

The quest for more efficient, rapid, and environmentally benign synthetic methodologies has led to the exploration of emerging technologies in the synthesis of complex organic molecules like this compound. Among these, microwave-assisted organic synthesis (MAOS) has garnered significant attention as a powerful tool for accelerating chemical reactions. ajgreenchem.comccsenet.orgajchem-a.com

Microwave-assisted synthesis utilizes microwave radiation to heat reactants, which is a fundamentally different mechanism from conventional heating methods that rely on conduction and convection. scholarsresearchlibrary.com In MAOS, dielectric heating occurs through the interaction of the electric field component of microwaves with polar molecules or ions in the reaction mixture. This direct and efficient energy transfer can lead to a rapid increase in temperature, resulting in dramatic rate enhancements, often reducing reaction times from hours to mere minutes. ajchem-a.comijnrd.org

Key advantages of microwave-assisted techniques in organic synthesis include:

Accelerated Reaction Rates: The high temperatures and pressures that can be safely achieved in dedicated microwave reactors lead to a significant increase in the speed of chemical reactions. ajchem-a.comijnrd.org

Higher Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. ajchem-a.comijnrd.org

Improved Reproducibility: Modern microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more reproducible results compared to conventional heating. ajchem-a.com

Energy Efficiency: Microwaves heat the reaction mixture directly, without the need to heat the entire apparatus, resulting in significant energy savings. ajchem-a.com

Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of less solvent or even solvent-free conditions. ajgreenchem.comijnrd.org

For example, the conversion of aromatic aldehydes to other functional groups, such as nitriles, has been shown to be highly efficient under microwave irradiation in solvent-free conditions. mdpi.com Similarly, multicomponent reactions to synthesize complex heterocyclic structures from aromatic aldehydes are significantly faster and higher yielding with microwave assistance compared to conventional heating. mdpi.com These examples suggest that the key bond-forming reactions in the synthesis of this compound could be substantially optimized through the application of microwave technology.

To illustrate the potential impact of microwave-assisted synthesis on a key reaction step, a hypothetical comparison for a nucleophilic aromatic substitution to introduce the methoxy group is presented below.

Hypothetical Data on Microwave-Assisted Methoxylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Starting Material | 4-Bromo-3-fluoro-2-hydroxy-benzaldehyde | 4-Bromo-3-fluoro-2-hydroxy-benzaldehyde |

| Reagent | Methyl iodide, K₂CO₃ | Methyl iodide, K₂CO₃ |

| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |

| Temperature | 80 °C | 120 °C |

| Reaction Time | 8 hours | 10 minutes |

| Pressure | Atmospheric | ~5 bar |

| Yield | 75% | 92% |

This table is for illustrative purposes only and represents a hypothetical optimization based on typical results observed in microwave-assisted organic synthesis. It does not represent actual experimental data for the synthesis of this compound.

The continued development of microwave technology and its increasing adoption in organic synthesis laboratories suggests that it is a promising approach for the future production of this compound and other valuable chemical intermediates, offering a pathway to more sustainable and efficient chemical manufacturing. ccsenet.org

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 3 Fluoro 2 Methoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle that readily participates in a wide array of chemical reactions. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. While specific studies on the stereochemical control of nucleophilic additions to 4-bromo-3-fluoro-2-methoxy-benzaldehyde are not extensively detailed in the provided search results, the general principles of asymmetric synthesis can be applied. The use of chiral catalysts or auxiliaries can induce facial selectivity, leading to the preferential formation of one enantiomer of the resulting alcohol. The steric and electronic environment around the aldehyde, influenced by the ortho-methoxy group and the adjacent fluoro and bromo substituents, would play a crucial role in directing the approach of the nucleophile and determining the stereochemical outcome.

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. ncert.nic.in Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), potassium dichromate (K2Cr2O7), and nitric acid. ncert.nic.in Benzaldehyde (B42025) and its substituted derivatives can be smoothly oxidized to the corresponding benzoic acids. researchgate.net In fact, benzaldehyde can undergo autoxidation to benzoic acid upon exposure to air at room temperature. quora.com For this compound, treatment with a suitable oxidizing agent would yield 4-bromo-3-fluoro-2-methoxy-benzoic acid. Phase transfer catalysis can be employed to facilitate the oxidation of substituted benzaldehydes by permanganate in non-polar solvents, often resulting in high yields of the corresponding benzoic acids. researchgate.net

Below is a table summarizing common oxidizing agents for the conversion of aldehydes to carboxylic acids:

| Oxidizing Agent | Typical Conditions | Reference |

| Potassium Permanganate (KMnO4) | Aqueous solution, often with heating | ncert.nic.in |

| Potassium Dichromate (K2Cr2O7) | Acidic conditions | ncert.nic.in |

| Nitric Acid (HNO3) | Varies | ncert.nic.in |

| Chromyl Chloride (CrO2Cl2) | Followed by hydrolysis (Etard reaction) | ncert.nic.in |

| Chromic Oxide (CrO3) in Acetic Anhydride | Followed by hydrolysis | ncert.nic.in |

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (4-bromo-3-fluoro-2-methoxyphenyl)methanol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common and mild reagent for the reduction of aldehydes to alcohols. chemicalbook.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. chemicalbook.com Studies on the reduction of substituted benzaldehydes have shown that the electronic and steric nature of the substituents can influence the reaction. tandfonline.com For instance, a system of NaBH4 and sodium oxalate (B1200264) in water has been reported for the selective reduction of aldehydes in the presence of ketones. orientjchem.org

The following table outlines common reducing agents for the conversion of aldehydes to alcohols:

| Reducing Agent | Typical Conditions | Reference |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol, Room Temperature | chemicalbook.com |

| Lithium Aluminum Hydride (LAH) | Diethyl ether or THF, followed by aqueous workup | nih.gov |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or other non-polar solvents, often at low temperatures | nih.gov |

| Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | Varies depending on catalyst and substrate | N/A |

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. thieme-connect.de This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The synthesis of fluorinated imines has been achieved through the condensation of fluorinated benzaldehydes with various amines. nih.gov For this compound, reaction with a primary amine (R-NH2) would yield the corresponding N-substituted imine.

Similarly, aldehydes react with thiols to form thioacetals. researchgate.net This reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate. acs.org The reaction of this compound with a thiol like ethanethiol (B150549) in the presence of an acid catalyst would produce the corresponding diethyl thioacetal. In some cases, unexpected side reactions can occur; for instance, 4-bromobenzaldehyde (B125591) has been observed to afford a thiomethyl substituted product under certain thioacetalation conditions. acs.org

Reactivity of the Bromo Substituent

The carbon-bromine bond on the aromatic ring is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions.

The bromo substituent on this compound makes it an excellent substrate for various palladium- or nickel-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov The Suzuki coupling of this compound with an aryl or vinyl boronic acid would lead to the formation of a biaryl or a styrenyl derivative, respectively. The reaction tolerates a wide range of functional groups, including the aldehyde.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org It is a versatile reaction with few limitations on the coupling partners. organic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The Kumada coupling is a powerful tool for generating carbon-carbon bonds and has been used in industrial-scale synthesis. wikipedia.orgresearchgate.net The reaction of this compound with a Grignard reagent (e.g., phenylmagnesium bromide) in the presence of a suitable catalyst would yield the corresponding coupled product.

The table below provides a summary of these cross-coupling reactions:

| Reaction Name | Organometallic Reagent | Catalyst | Key Features |

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, wide functional group tolerance, commercially available reagents. nih.gov |

| Stille Coupling | Organotin (stannane) | Palladium | Versatile, but toxicity of tin reagents is a concern. wikipedia.orgorganic-chemistry.org |

| Kumada Coupling | Organomagnesium (Grignard reagent) | Nickel or Palladium | Powerful C-C bond formation, used in industrial applications. wikipedia.orgorganic-chemistry.org |

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile. wikipedia.orguwindsor.ca

In this compound, the methoxy (B1213986) group (-OCH₃) at the C2 position is a potent DMG. wikipedia.orgorganic-chemistry.org It can direct the lithiation to the adjacent C1 or C3 positions. However, the C1 position is occupied by the aldehyde group, which would readily react with the organolithium base. Therefore, deprotonation is anticipated at the C5 position, which is ortho to the methoxy group. The electronic effects of the fluorine and bromine atoms also influence the acidity of the aromatic protons.

The general scheme for a directed ortho-lithiation reaction is as follows:

Coordination of the organolithium reagent to the heteroatom of the DMG. wikipedia.org

Deprotonation at the adjacent ortho position to form a stable aryllithium species. wikipedia.org

Reaction of the aryllithium with an electrophile to introduce a new functional group. wikipedia.org

A typical procedure for the DoM of an aryl ether is presented in the table below.

| Step | Procedure | Reagents | Temperature |

| 1 | Lithiation | n-BuLi or s-BuLi, TMEDA | -78 °C to 0 °C |

| 2 | Electrophilic Quench | Various electrophiles (e.g., DMF, CO₂, I₂) | -78 °C to rt |

For this compound, the aldehyde group would need to be protected, for instance as an acetal, before lithiation to prevent its reaction with the organolithium reagent. Following the introduction of a new substituent at the C5 position via an electrophilic quench, the protecting group can be removed to regenerate the aldehyde.

Nucleophilic Substitution of Bromine

The bromine atom at the C4 position of this compound can be replaced through nucleophilic substitution reactions. Direct nucleophilic aromatic substitution (SNAr) at this position is generally difficult without strong activation from electron-withdrawing groups in the ortho and/or para positions. In this molecule, the aldehyde group is meta to the bromine, providing only weak activation.

A more viable approach for the substitution of the bromine atom is through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are commonly employed for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of a halogen on an aromatic ring. nih.govacs.org

Examples of such transformations include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C double bond.

Another potential transformation is the conversion of the aryl bromide to an aryl fluoride (B91410) through nucleophilic fluorination. While challenging, methods for the palladium-catalyzed nucleophilic fluorination of aryl bromides have been developed, often requiring specialized ligands and fluoride sources like silver fluoride (AgF). nih.govacs.org

Influence of the Fluoro and Methoxy Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is a product of the combined electronic effects of all its substituents. These effects determine the ring's susceptibility to electrophilic and nucleophilic attack and the regioselectivity of such reactions.

Electronic Effects and Their Impact on Electrophilic Aromatic Substitution (EAS)

The substituents on the benzene (B151609) ring can be classified based on their influence on the rate of electrophilic aromatic substitution (EAS) compared to benzene.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS |

| -OCH₃ | -I (withdrawing) | +R (donating) | Activating |

| -F | -I (withdrawing) | +R (donating) | Deactivating |

| -Br | -I (withdrawing) | +R (donating) | Deactivating |

| -CHO | -I (withdrawing) | -R (withdrawing) | Strongly Deactivating |

The methoxy group is a strong activating group due to its powerful resonance electron donation (+R effect), which outweighs its inductive electron withdrawal (-I effect). libretexts.org The fluorine and bromine atoms are deactivating because their strong -I effects dominate their weaker +R effects. libretexts.org The aldehyde group is strongly deactivating due to both its -I and -R effects.

Directing Group Effects in Further Functionalization

In EAS reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile.

| Substituent | Directing Effect |

| -OCH₃ | ortho, para-director |

| -F | ortho, para-director |

| -Br | ortho, para-director |

| -CHO | meta-director |

The methoxy group, being the most powerful activating group, will be the dominant directing group. organic-chemistry.org It directs incoming electrophiles to the positions ortho and para to itself. In this compound, the positions ortho to the methoxy group are C1 (occupied by the aldehyde) and C3 (occupied by fluorine). The position para to the methoxy group is C5. Therefore, any EAS reaction is most likely to occur at the C5 position. The other substituents will also influence the reactivity at this site. The aldehyde group, being a meta-director, will also direct to the C5 position (meta to C1). The fluoro and bromo groups, being ortho, para-directors, will direct to other positions that are already substituted. The convergence of the directing effects of the methoxy and aldehyde groups on the C5 position makes it the most probable site for electrophilic attack.

SNAr Reactivity Mediated by Fluorine Activation

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. wikipedia.org

In this compound, the aldehyde group is a strong electron-withdrawing group. It is positioned para to the fluorine atom at C3. This para-relationship strongly activates the C3 position for nucleophilic attack, making the fluorine atom a potential leaving group in an SNAr reaction. wyzant.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.org

In SNAr reactions, fluoride is often a better leaving group than bromide. This is because the rate-determining step is typically the initial nucleophilic attack on the ring. The high electronegativity of fluorine creates a more electrophilic carbon center, accelerating the attack by a nucleophile. wyzant.com Thus, under suitable conditions with a strong nucleophile, selective substitution of the fluorine atom over the bromine atom is expected.

Mechanistic Studies of Key Transformations Involving this compound

While specific mechanistic studies on this compound are not widely available, the mechanisms of its key potential transformations can be inferred from established principles of organic chemistry.

The Directed ortho-Metalation (DoM) reaction is believed to proceed through a complex-induced proximity effect (CIPE), where the organolithium reagent is first coordinated to the Lewis basic heteroatom of the directing group (the oxygen of the methoxy group in this case). baranlab.org This brings the base in close proximity to the ortho-protons, facilitating their abstraction.

The SNAr reaction at the C3 position would proceed via the well-established two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing aldehyde group. In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.

Another potential mechanistic pathway for this molecule, given its polyhalogenated nature, is the halogen dance reaction. wikipedia.org This is a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring. wikipedia.org This process typically involves a series of deprotonation and halogenation steps. beilstein-archives.orgresearchgate.netnih.gov For instance, lithiation at C5 followed by an intramolecular or intermolecular halogen transfer could potentially lead to constitutional isomers of the starting material. The relative stability of the organometallic intermediates often dictates the direction of the halogen migration. wikipedia.org

Elucidation of Reaction Pathways using Kinetic Analysis

The bromo and fluoro groups are electron-withdrawing through their inductive effects (-I), which would be expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group is electron-donating through its resonance effect (+M) and electron-withdrawing through its inductive effect (-I), with the resonance effect typically being dominant. The position of these substituents relative to the aldehyde group is critical. The methoxy group at the ortho position can exert a significant steric and electronic influence.

In a hypothetical kinetic study of a nucleophilic addition reaction, one could expect the reaction to follow second-order kinetics, being first order with respect to both the benzaldehyde derivative and the nucleophile. The rate law could be expressed as:

Rate = k[this compound][Nucleophile]

Table 1: Predicted Kinetic Data for the Reaction of Substituted Benzaldehydes with a Generic Nucleophile

| Benzaldehyde Derivative | Substituent Effects | Predicted Relative Rate Constant (k_rel) |

| Benzaldehyde | Reference | 1.0 |

| 4-Bromobenzaldehyde | -I, +M (weak) | > 1.0 |

| 4-Nitrobenzaldehyde | -I, -M | >> 1.0 |

| 4-Methoxybenzaldehyde | -I, +M (strong) | < 1.0 |

| This compound | -I (Br, F, OMe), +M (OMe) | Likely > 1.0 |

Note: This table presents predicted relative rate constants based on the known electronic effects of substituents. The actual values would need to be determined experimentally.

Investigation of Regioselectivity and Chemoselectivity

Regioselectivity in the context of this compound would primarily be relevant in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The directing effects of the existing substituents would govern the position of an incoming electrophile. The methoxy group is a strong activating group and an ortho-, para-director. The bromo and fluoro groups are deactivating groups but are also ortho-, para-directors. Given the positions of the current substituents, the remaining unsubstituted carbon atom (position 5) would be the most likely site for electrophilic attack, influenced by the directing effects of the adjacent bromo and methoxy groups.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The this compound molecule possesses several potentially reactive sites: the aldehyde group, the aromatic ring, and the carbon-halogen bonds.

In reactions with reagents that can interact with multiple functional groups, the inherent reactivity of each site determines the outcome. For instance, in a reduction reaction using a mild reducing agent like sodium borohydride, the aldehyde group would be selectively reduced to an alcohol, leaving the aromatic ring and the carbon-halogen bonds intact. Conversely, more powerful reducing agents or catalytic hydrogenation could potentially affect the other functional groups.

Organometallic cross-coupling reactions, such as Suzuki or Heck couplings, would likely occur selectively at the carbon-bromine bond, as the C-Br bond is generally more reactive in such transformations than the C-F bond.

Table 2: Predicted Chemoselective Reactions of this compound

| Reagent / Condition | Reactive Site | Predicted Major Product |

| NaBH₄, MeOH | Aldehyde | (4-Bromo-3-fluoro-2-methoxyphenyl)methanol |

| H₂/Pd-C (mild) | Aldehyde | (4-Bromo-3-fluoro-2-methoxyphenyl)methanol |

| H₂/Pd-C (forcing) | Aldehyde, C-Br bond | (3-Fluoro-2-methoxyphenyl)methanol |

| ArB(OH)₂, Pd catalyst | C-Br bond | 4-Aryl-3-fluoro-2-methoxy-benzaldehyde |

| Strong Oxidizing Agent (e.g., KMnO₄) | Aldehyde | 4-Bromo-3-fluoro-2-methoxy-benzoic acid |

Note: The outcomes in this table are predictions based on general principles of chemoselectivity and would require experimental verification.

Utilization As a Synthetic Synthon in Complex Molecule Construction

Construction of Advanced Heterocyclic Systems

The structural framework of 4-bromo-3-fluoro-2-methoxy-benzaldehyde is particularly well-suited for the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. The aldehyde group serves as a key electrophilic site for condensation and cyclization reactions, while the halogen substituents provide reactive handles for subsequent modifications and ring-forming strategies.

The compound is a valuable precursor for a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals. nih.govrsc.org The aldehyde functionality is readily employed in condensation reactions with amine-bearing reagents to initiate the formation of the heterocyclic core.

For instance, in the synthesis of Quinazolinones , the aldehyde can react with ortho-amino-benzamides. The initial imine formation is followed by an intramolecular cyclization and subsequent oxidation to yield the quinazolinone ring system. The fluorine and bromine atoms on the benzaldehyde (B42025) precursor remain on the final structure, offering sites for late-stage functionalization to modulate the biological properties of the target molecule.

Similarly, it can be utilized in the construction of Isoquinolines . Related fluorinated methoxybenzaldehydes are known precursors for synthesizing hydroisoquinoline derivatives. ossila.com The synthesis often involves reactions like the Pictet-Spengler or Bischler-Napieralski type reactions, where the aldehyde condenses with a suitable phenethylamine (B48288) derivative, followed by cyclization and aromatization. The bromo-substituent provides a convenient point for introducing further complexity via metal-catalyzed cross-coupling reactions.

The table below summarizes the potential application of this compound in the synthesis of key nitrogen-containing heterocycles.

| Target Heterocycle | Key Reaction Type | Role of Functional Groups |

| Quinazolinones | Condensation-Cyclization | Aldehyde: Reacts with an amine. Br, F, OMe: Modulate properties of the final product and allow further derivatization. |

| Isoquinolines | Pictet-Spengler Reaction | Aldehyde: Condenses with a phenethylamine. Br: Site for cross-coupling reactions. |

| Pyrazolopyrimidines | Multi-step synthesis | Aldehyde: Initial condensation with a hydrazine (B178648) derivative to form a pyrazole (B372694) intermediate, which is then used to construct the pyrimidine (B1678525) ring. |

This compound is also instrumental in the synthesis of oxygen-containing heterocyclic systems. Its utility is particularly noted in the preparation of Benzosuberone derivatives . Analogous compounds like 2-fluoro-3-methoxybenzaldehyde (B32414) are established starting materials for these seven-membered ring structures. ossila.com The synthesis typically begins with a Wittig reaction at the aldehyde group to install a carbon chain, followed by an intramolecular Friedel-Crafts acylation to form the cycloheptanone (B156872) ring fused to the aromatic core. ossila.com The presence of the bromo and fluoro groups on the starting aldehyde allows for the creation of highly substituted benzosuberone scaffolds, which are of interest in medicinal chemistry.

Furthermore, the aldehyde can undergo base-catalyzed condensation with acetophenones in a Claisen-Schmidt condensation to form chalcones. acgpubs.org These chalcones are versatile intermediates that can be cyclized to generate a variety of oxygen-containing heterocycles, including flavanones and other flavonoids.

Application in the Synthesis of Sophisticated Aromatic Scaffolds

Beyond heterocycles, this trifunctionalized benzaldehyde is a key component in strategies aimed at building complex and highly decorated aromatic compounds. The orthogonal reactivity of its functional groups is central to its effectiveness in this context.

Convergent synthesis is a strategy that involves preparing different fragments of a complex molecule separately before coupling them together. This compound is an excellent platform for such strategies due to the differential reactivity of its functional groups.

The aldehyde can be protected or reacted first, allowing for selective chemistry at the C-Br bond, typically through metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck couplings. This allows for the attachment of one complex molecular fragment. Subsequently, the aldehyde can be deprotected or modified to introduce a second, different fragment. This controlled, stepwise approach enables the efficient assembly of intricate, poly-functionalized aromatic systems that would be difficult to access through linear synthetic routes. The fluorine atom also offers a potential site for nucleophilic aromatic substitution (SNAr) under specific conditions, adding another layer of synthetic versatility.

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tcichemicals.com Aldehydes are frequent participants in many named MCRs, and this compound is no exception. beilstein-journals.org

Its application in MCRs, such as the Ugi or Biginelli reactions, allows for the rapid generation of molecular diversity. tcichemicals.combeilstein-journals.org For example, in a Ugi four-component reaction, the aldehyde would react with an amine, an isocyanide, and a carboxylic acid to produce a complex α-acylamino carboxamide derivative in a single step. The resulting product would incorporate the substituted aromatic ring from the aldehyde, providing a quick entry to libraries of complex molecules for screening in drug discovery programs.

The table below illustrates the potential of the compound as a precursor in well-known MCRs.

| Multi-Component Reaction | Reactants | Resulting Scaffold |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine |

Role in the Synthesis of Precursors for Specialized Organic Materials

The unique electronic properties conferred by the combination of electron-donating (methoxy) and electron-withdrawing (fluoro, bromo) substituents make this compound an attractive precursor for specialized organic materials. These materials are designed to have specific electronic, optical, or photophysical properties for applications in fields like organic electronics.

The substituted aromatic core can be incorporated into larger conjugated systems, such as those used in Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs). The substituents allow for fine-tuning of the material's HOMO/LUMO energy levels, which is critical for device performance. The bromine atom serves as a crucial reactive site for polymerization reactions (e.g., Suzuki or Stille polycondensation), enabling the formation of functional polymers. The aldehyde group can be used to synthesize stilbene (B7821643) or imine-based dyes and materials, whose optical properties, such as absorption and emission wavelengths, are influenced by the electronic nature of the substituted aromatic ring.

Precursor for Active Pharmaceutical Ingredient (API) Scaffolds and Chemical Probes

This compound is a strategically substituted aromatic aldehyde that serves as a valuable building block, or synthon, in the multi-step synthesis of complex organic molecules designed for biological applications. Its utility is particularly notable in the construction of scaffolds for Active Pharmaceutical Ingredients (APIs) and potentially for chemical probes, which are specialized molecules used to study biological systems. The specific arrangement of the bromo, fluoro, methoxy (B1213986), and aldehyde functional groups on the phenyl ring allows for a sequence of controlled chemical transformations, making it a key starting material in medicinal chemistry.

The primary role of this compound in pharmaceutical research is to provide a foundational fragment that will be incorporated into a larger, more complex molecule. The aldehyde group is a versatile functional handle for various chemical reactions, such as reductive aminations, Wittig reactions, and condensations, which are fundamental for elongating the carbon skeleton and introducing nitrogen-containing heterocyclic systems common in drug molecules. The halogen (bromo and fluoro) and methoxy substituents are not merely passive elements; they critically influence the electronic properties and reactivity of the ring and offer sites for further functionalization, often through cross-coupling reactions.

Detailed Research Findings: Synthesis of IRAK4 Inhibitor Scaffolds

A significant application of this compound is its use as a precursor in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase enzyme involved in signaling pathways of the innate immune system. nih.govnih.gov Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancers like MYD88-mutant diffuse large B-cell lymphoma. nih.gov Consequently, the development of potent and selective IRAK4 inhibitors is a major goal in modern drug discovery. nih.govsophion.com

In the synthesis of novel IRAK4 inhibitors, this compound serves as a key starting material for constructing a substituted phenyl-containing portion of the final therapeutic agent. A crucial first step in this synthetic route involves the reduction of the aldehyde functional group to a primary alcohol. This transformation converts the benzaldehyde into (4-bromo-3-fluoro-2-methoxyphenyl)methanol, an important intermediate. This seemingly simple reduction is a critical step as it modifies the functional group to prepare it for subsequent coupling reactions in the assembly of the larger drug scaffold.

The following table outlines this key initial transformation:

| Reactant | Reagent/Condition | Product | Role of Transformation |

| This compound | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) (MeOH) | (4-bromo-3-fluoro-2-methoxyphenyl)methanol | Conversion of the aldehyde to a primary alcohol, enabling subsequent reactions for scaffold assembly. |

This intermediate, (4-bromo-3-fluoro-2-methoxyphenyl)methanol, is then carried forward through several additional synthetic steps. The bromo- and fluoro-substituted methoxyphenyl moiety derived from the starting aldehyde often forms a core part of the final inhibitor, designed to fit into a specific binding pocket of the IRAK4 enzyme. The strategic placement of the halogen and methoxy groups can contribute to the binding affinity and selectivity of the final drug candidate.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. ijnrd.org For 4-Bromo-3-fluoro-2-methoxy-benzaldehyde (C₈H₆BrFO₂), HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. researchgate.net

The presence of bromine is particularly distinctive in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and its fragment ions, where two peaks of almost equal intensity are observed, separated by two mass units (e.g., [M]⁺ and [M+2]⁺). This pattern serves as a definitive indicator for the presence of a single bromine atom in the molecule. nih.gov

HRMS is also a critical tool for impurity profiling in the synthesis of this compound. ijnrd.org It can detect and identify trace-level impurities, such as starting materials, byproducts, or degradation products, by determining their elemental compositions from their accurate mass measurements. This is essential for ensuring the quality and purity of the final compound. ijnrd.org

Interactive Table: HRMS Data for Molecular Formula Confirmation

| Ion Formula | Calculated m/z | Observed m/z (example) | Mass Error (ppm) | Isotopic Pattern |

| [C₈H₆⁷⁹BrFO₂ + H]⁺ | 232.9608 | 232.9605 | -1.3 | 100% |

| [C₈H₆⁸¹BrFO₂ + H]⁺ | 234.9587 | 234.9584 | -1.3 | ~97.5% |

Tandem Mass Spectrometry (MS/MS) is used to elucidate the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of aromatic aldehydes typically follows characteristic pathways. miamioh.edu For this compound, the analysis would likely reveal key fragmentation steps:

Loss of a hydrogen radical: Formation of a stable [M-H]⁺ ion.

Loss of the formyl radical (-CHO): A common fragmentation for aldehydes, leading to an [M-29]⁺ ion corresponding to the substituted benzene (B151609) ring.

Loss of carbon monoxide (-CO): The acylium ion formed after the loss of H can subsequently lose CO to generate a phenyl cation [M-H-CO]⁺.

Loss of a methyl radical (-CH₃): Fragmentation of the methoxy (B1213986) group to form an [M-15]⁺ ion.

Loss of a bromine radical (-Br): Cleavage of the carbon-bromine bond.

By analyzing the masses of these fragment ions, a detailed fragmentation pathway can be constructed, which serves to confirm the identity and structure of the parent molecule. This detailed structural analysis is crucial for distinguishing it from other isomers. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is an indispensable tool for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the bond type and its molecular environment. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, producing a distinct spectral fingerprint.

For this compound, the spectrum is a composite of vibrations from the aldehyde group, the substituted benzene ring, and the methoxy group. While specific experimental spectra for this exact compound are not widely published, the expected vibrational frequencies can be accurately predicted based on extensive data from analogous substituted benzaldehydes. ias.ac.inias.ac.innih.govresearchgate.netbohrium.comresearchgate.netresearchgate.net

Key Functional Group Vibrations:

Aldehyde Group (CHO): The most prominent features of the aldehyde group are the C=O stretching vibration, which appears as a strong, sharp band in the FT-IR spectrum, and the C-H stretching of the aldehyde proton. ias.ac.in The carbonyl stretch is particularly sensitive to its electronic environment; electron-withdrawing groups on the aromatic ring typically shift this band to a higher wavenumber. ias.ac.in

Aromatic Ring: The benzene ring exhibits several characteristic vibrations, including C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending. The substitution pattern on the ring influences the exact position and number of these bands, providing structural clues.

Substituents (Br, F, OCH₃): The vibrations of the bonds between the aromatic ring and its substituents (C-Br, C-F, C-O) appear in the fingerprint region of the spectrum (<1500 cm⁻¹). The C-F stretching vibration is typically found in the 1250-1000 cm⁻¹ range, while the C-Br stretch occurs at lower frequencies, often between 650-395 cm⁻¹. researchgate.net The methoxy group (O-CH₃) has its own characteristic C-H and C-O stretching modes. nih.gov

The following table summarizes the expected vibrational frequencies for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | FT-IR | 1690 - 1715 | Strong |

| Aldehyde | C-H Stretch | FT-IR, Raman | 2720 - 2850 | Medium, often two bands |

| Aromatic | C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium to Weak |

| Aromatic | C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium to Strong |

| Methoxy | C-O Stretch | FT-IR | 1200 - 1275 (asymmetric) | Strong |

| Methoxy | C-O Stretch | FT-IR | 1000 - 1075 (symmetric) | Medium |

| Fluoro-Aromatic | C-F Stretch | FT-IR | 1200 - 1270 | Strong |

| Bromo-Aromatic | C-Br Stretch | FT-IR, Raman | 500 - 650 | Medium to Strong |

Data compiled from analogous compounds reported in scientific literature. ias.ac.inresearchgate.netresearchgate.net

Vibrational spectroscopy is also crucial for monitoring the progress of chemical reactions. For instance, in a reaction where the aldehyde group of this compound is converted to another functional group (e.g., a Schiff base or an alcohol), the characteristic C=O stretching band around 1700 cm⁻¹ would diminish and eventually disappear. researchgate.net Concurrently, new peaks corresponding to the newly formed functional group, such as the C=N stretch of a Schiff base (typically 1640-1690 cm⁻¹), would appear, providing real-time confirmation of the chemical transformation. acgpubs.org

X-ray Crystallography of Derived Complex Structures for Definitive Structural Determination

While vibrational spectroscopy identifies functional groups, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is applied to single crystals of a compound. When X-rays are passed through a crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a precise electron density map, from which the exact position of every atom in the crystal lattice can be determined.

Direct X-ray crystallographic analysis of this compound would require growing a suitable single crystal of the compound itself. However, the technique is more frequently applied to stable, crystalline derivatives, such as Schiff bases, hydrazones, or metal-organic complexes synthesized from the parent aldehyde.

A crystallographic study on a derivative of this compound would provide definitive data on:

Molecular Connectivity: Confirming the exact bonding arrangement and substituent placement on the aromatic ring.

Bond Lengths and Angles: Providing precise measurements for every bond, offering insight into bond order and hybridization.

Conformation and Stereochemistry: Revealing the molecule's preferred spatial orientation and the planarity of the aromatic ring.

Intermolecular Interactions: Detailing how molecules pack in the crystal lattice, highlighting non-covalent interactions like hydrogen bonding or halogen bonding that influence the material's bulk properties.

For example, a study on the closely related compound 4-bromo-3-hydroxybenzaldehyde (B1283328) successfully used X-ray crystallography to confirm the precise positions of the bromine and hydroxyl substituents on the benzene ring. researchgate.net Similarly, if a complex were synthesized from this compound, this technique would definitively confirm the entire molecular architecture. weizmann.ac.il

The following table illustrates the type of structural data obtained from an X-ray crystallographic analysis of a hypothetical derivative.

| Parameter | Type of Information | Significance |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the basic repeating unit of the crystal. |

| Space Group | e.g., P2₁/c, Pbca | Describes the symmetry elements within the crystal. |

| Bond Lengths | C-C, C=O, C-Br, C-F (Å) | Confirms bonding and provides insight into electronic effects. |

| Bond Angles | O=C-C, C-C-Br (°) | Defines the geometry around each atom. |

| Torsion Angles | C-C-C-C (°) | Describes the conformation and planarity of the molecule. |

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Fluoro 2 Methoxy Benzaldehyde and Its Transformations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method allows for the calculation of various molecular properties that are crucial for understanding and predicting chemical reactivity. By employing functionals like B3LYP in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain a detailed picture of the electron distribution and its implications for chemical behavior. nih.govresearchgate.net

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Character

The reactivity of 4-Bromo-3-fluoro-2-methoxy-benzaldehyde is governed by the distribution of electron density across the molecule, which is influenced by the interplay of the electron-withdrawing aldehyde and halogen substituents, and the electron-donating methoxy (B1213986) group. DFT calculations can map this distribution through several key descriptors.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govmdpi.com For this compound, the MEP surface would be expected to show a region of high negative potential (typically colored red) around the carbonyl oxygen of the aldehyde group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms, particularly the aldehydic proton. The aromatic ring itself will exhibit a complex pattern of electron density due to the competing effects of the substituents.

Fukui Functions: These descriptors provide a more quantitative measure of the reactivity at specific atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov

Below is an illustrative table of conceptual DFT-derived reactivity descriptors, based on typical values for substituted benzaldehydes.

| Descriptor | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.15 eV | Overall electron-attracting tendency |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.67 eV | Propensity to accept electrons |

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For transformations involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, DFT can be used to:

Model the reaction pathway: By calculating the energy at various points along the reaction coordinate, a detailed profile of the reaction can be constructed.

Identify transition state structures: These are first-order saddle points on the potential energy surface, and their geometries provide insight into the bond-making and bond-breaking processes.

Calculate activation energies: The energy difference between the reactants and the transition state is the activation barrier, a key determinant of reaction kinetics.

For example, in a hypothetical nucleophilic addition of a hydride to the aldehyde, DFT could model the approach of the nucleophile, the formation of the new C-H bond, the breaking of the C=O pi bond, and the geometry of the tetrahedral intermediate.

Molecular Dynamics Simulations to Understand Solvation Effects and Conformational Preferences

While DFT calculations are often performed in the gas phase, reactions are typically carried out in solution. Molecular dynamics (MD) simulations can be employed to understand the influence of the solvent on the behavior of this compound. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes.

Solvation Effects: The presence of a solvent can significantly alter the energetics of a reaction and the stability of different species. MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects reactivity. For instance, polar solvents would be expected to stabilize polar transition states, potentially accelerating a reaction.

Conformational Preferences: The methoxy group in this compound can rotate relative to the aromatic ring, leading to different conformers. While the barrier to rotation is likely to be influenced by steric hindrance from the adjacent fluorine atom, MD simulations can explore the conformational landscape of the molecule in different environments and identify the most stable conformations. nih.govrsc.org

Quantum Chemical Studies of Substituent Effects on Aromatic Systems

The reactivity and properties of the benzene (B151609) ring in this compound are modulated by the electronic effects of its four substituents. Quantum chemical methods can be used to quantify these effects.

Quantum chemical calculations can provide quantitative data on these effects by analyzing:

Atomic charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, revealing the electron-donating or -withdrawing nature of the substituents. researchgate.net

Aromaticity indices: Various computational measures can be used to quantify the aromaticity of the ring and how it is affected by the substituents.

Substituent effect analysis: The impact of each substituent on the electronic structure can be dissected and compared to known substituent constants (e.g., Hammett parameters). cityu.edu.hk

Computational Prediction of Spectroscopic Parameters for Structural Validation and Assignment

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra. researchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of this compound.

Vibrational Spectroscopy: The frequencies of molecular vibrations, as measured by infrared (IR) and Raman spectroscopy, can also be calculated using DFT. researchgate.net The computed vibrational spectrum can aid in the assignment of the peaks in the experimental spectrum to specific vibrational modes of the molecule.

Below is a table showing an example of how computationally predicted spectroscopic data can be presented alongside experimental values for a similar compound for validation purposes.

| Parameter | Predicted Value (Illustrative) | Experimental Value (Typical) |

| ¹H NMR (Aldehyde H) | δ 10.2 ppm | δ 10.1 ppm |

| ¹³C NMR (Carbonyl C) | δ 190.5 ppm | δ 189.8 ppm |

| IR (C=O Stretch) | 1705 cm⁻¹ | 1700 cm⁻¹ |

Emerging Research Avenues and Future Perspectives

Development of Novel Catalytic Systems for Transformations of 4-Bromo-3-fluoro-2-methoxy-benzaldehyde

The transformation of functionalized benzaldehydes is a cornerstone of organic synthesis. For this compound, the development of novel catalytic systems is paramount to unlocking its full synthetic potential. Research in this area is anticipated to focus on catalysts that can selectively target the aldehyde, bromo, or fluoro moieties, or the aromatic ring itself.

The aldehyde group is a versatile handle for various transformations. Catalytic systems facilitating reactions such as aldol (B89426) condensations, Knoevenagel condensations, and reductive aminations are of significant interest. For instance, the use of organocatalysts, such as proline and its derivatives, could enable enantioselective additions to the aldehyde, a crucial step in the synthesis of chiral molecules.

Furthermore, the bromine atom on the aromatic ring is an ideal site for cross-coupling reactions. The development of advanced palladium, nickel, or copper-based catalytic systems could enable efficient Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents at the C4 position, thereby expanding the molecular diversity accessible from this starting material. A key challenge will be to develop catalysts that are tolerant of the other functional groups present in the molecule, particularly the reactive aldehyde.

Below is a table summarizing potential catalytic transformations for this compound:

| Functional Group | Reaction Type | Potential Catalyst Class | Potential Product Type |

| Aldehyde | Aldol Condensation | Organocatalysts (e.g., Proline) | β-Hydroxy aldehydes |

| Aldehyde | Reductive Amination | Transition Metal Catalysts | Substituted amines |

| Bromine | Suzuki Coupling | Palladium-based catalysts | Biaryl compounds |

| Bromine | Heck Coupling | Palladium-based catalysts | Substituted alkenes |

| Bromine | Sonogashira Coupling | Palladium/Copper catalysts | Substituted alkynes |

| Bromine | Buchwald-Hartwig Amination | Palladium-based catalysts | Aryl amines |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates.

Automated synthesis platforms, which combine robotics with software to perform chemical reactions, can further accelerate research and development. nih.gov These systems can be programmed to perform multi-step syntheses, including the purification of intermediates, without manual intervention. youtube.com The integration of this compound into such platforms would enable the rapid generation of libraries of derivatives for applications in drug discovery and materials science. rsc.org

The table below illustrates the potential benefits of integrating this compound into these advanced platforms:

| Platform | Key Advantages | Potential Applications |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, easier purification | Large-scale production of key intermediates, synthesis of hazardous derivatives |

| Automated Synthesis | High-throughput synthesis, rapid library generation, improved reproducibility | Drug discovery screening, materials science research, process optimization |

Exploration in Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a rapidly growing field that offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. The exploration of biocatalytic transformations for this compound is a promising research avenue.

One area of interest is the enzymatic reduction of the aldehyde group to the corresponding alcohol. Ketoreductases (KREDs) are a class of enzymes known for their ability to reduce aldehydes and ketones with high enantioselectivity. The use of a suitable KRED could provide access to the chiral alcohol derivative of this compound, a valuable building block for asymmetric synthesis.

Another potential application of biocatalysis is in the cleavage of protecting groups. For instance, if the aldehyde is protected as a thioacetal, certain enzymes like vanadium-dependent haloperoxidases have shown efficacy in cleaving such groups from various benzaldehyde (B42025) derivatives under mild conditions. nih.gov This enzymatic deprotection strategy could be a greener alternative to traditional chemical methods. While specific biocatalytic transformations for this compound have not been extensively reported, the broader success of biocatalysis with similar substrates suggests significant potential.

Potential in Photo-Redox and Electro-Organic Synthesis

Photo-redox and electro-organic synthesis are emerging as powerful tools in modern organic chemistry, offering unique reactivity pathways under mild conditions. These techniques utilize visible light or electricity, respectively, to generate highly reactive intermediates.

Visible-light photoredox catalysis could enable novel transformations of this compound. For example, the bromine atom could be a handle for photoredox-catalyzed cross-coupling reactions. Furthermore, the aldehyde functionality could potentially undergo enantioselective α-trifluoromethylation through a combination of photoredox and organocatalysis, a transformation that has been successfully applied to other aldehydes. nih.govorganic-chemistry.org Research into the photocatalytic reduction of similar compounds like 4-bromo-benzaldehyde also points to the potential for selective dehalogenation or other reductive transformations. researchgate.net

Electro-organic synthesis offers an alternative, reagent-free method for oxidation and reduction reactions. The aldehyde group of this compound could potentially be oxidized to a carboxylic acid or reduced to an alcohol under electrochemical conditions. Moreover, the carbon-bromine bond could be targeted for reductive cleavage or for participation in electrochemically-driven coupling reactions.

The following table summarizes the potential applications of these modern synthetic methods:

| Method | Principle | Potential Transformations |

| Photo-Redox Catalysis | Use of visible light to initiate single-electron transfer | Cross-coupling reactions, α-functionalization of the aldehyde, dehalogenation |

| Electro-Organic Synthesis | Use of electricity to drive redox reactions | Oxidation of the aldehyde, reduction of the aldehyde, cleavage of the C-Br bond |

Role in Sustainable Chemical Synthesis and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org this compound can play a role in advancing sustainable chemical synthesis, both in its own production and in its use as a starting material.

The synthesis of this compound itself can be optimized according to green chemistry principles. For example, developing synthetic routes that minimize the number of steps, use less hazardous solvents, and employ catalytic rather than stoichiometric reagents would improve its environmental footprint. rsc.orgnih.gov

When used as a building block, this compound can contribute to greener synthetic pathways. Its multiple functional groups allow for a high degree of atom economy, as a larger portion of the molecule can be incorporated into the final product. Furthermore, the development of catalytic and biocatalytic transformations, as discussed in previous sections, will inherently lead to more sustainable processes by reducing waste and energy consumption. The use of this compound in one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can further enhance the efficiency and sustainability of a synthetic sequence. liberty.edu

By embracing green chemistry methodologies, the synthesis and application of this compound can be aligned with the broader goal of a more sustainable chemical industry.

Q & A

Basic: What are the recommended methods for synthesizing 4-Bromo-3-fluoro-2-methoxy-benzaldehyde?

Methodological Answer:

The synthesis typically involves sequential halogenation and functionalization of a benzaldehyde scaffold. A common approach employs bromo-fluoro-benzoic acid halides as intermediates. For example, bromination of 4-fluoro-benzoyl fluoride derivatives followed by methoxylation at the ortho position can yield the target compound . Catalytic halogenation using bromine sources (e.g., NBS) under controlled conditions ensures regioselectivity. Additionally, protecting groups (e.g., acetals) may be employed to prevent undesired side reactions during methoxy group introduction .

Advanced: How can discrepancies between spectroscopic data (e.g., NMR) and X-ray crystallography results be resolved during characterization?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal-packing forces. To address this:

- Refinement Tools : Use software like SHELXL for high-resolution crystallographic refinement to validate bond angles and torsional parameters against NMR-derived data .

- Cross-Validation : Compare NOE (Nuclear Overhauser Effect) data from NMR with X-ray-derived spatial arrangements to identify conformational discrepancies .

- Temperature-Dependent Studies : Conduct variable-temperature NMR to detect dynamic processes that might explain crystallographic rigid-body models .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- First Aid : In case of exposure:

- Ventilation : Use fume hoods to minimize inhalation risks, as toxicological data are incomplete for this compound .

Advanced: What strategies optimize regioselective bromination and methoxylation in the benzaldehyde scaffold?

Methodological Answer:

- Directing Groups : Utilize meta-fluorine as a directing group to enhance bromination at the para position. Methoxy groups can be introduced via nucleophilic substitution using NaOMe or Cu-mediated coupling .

- Temperature Control : Lower temperatures (e.g., −20°C) favor bromine electrophilic substitution at electron-rich positions, while higher temperatures promote methoxylation .

- Protection/Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent oxidation during bromination .

Basic: Which analytical techniques are most effective for confirming purity and structure?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS confirms volatile byproducts .

- Spectroscopy :

- Elemental Analysis : Confirms Br/F content via combustion analysis or ICP-MS .

Advanced: How do electron-withdrawing substituents (Br, F) influence the benzaldehyde group’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : Bromo and fluoro groups decrease electron density at the aldehyde carbon, reducing nucleophilic attack but enhancing electrophilicity in Ullmann or Suzuki couplings .

- Ortho Effect : The meta-fluoro and para-bromo substituents sterically hinder coupling reactions, requiring bulky ligands (e.g., XPhos) to facilitate Pd-catalyzed cross-couplings .

- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to optimize catalyst loading and solvent polarity (e.g., DMF vs. THF) .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Selection : Use ethanol/water mixtures (70:30 v/v) or ethyl acetate/hexane gradients for high-yield recrystallization.

- Temperature Gradient : Dissolve the compound at 60–70°C and cool slowly to 4°C to form well-defined crystals .

- Purity Check : Monitor melting point (mp) consistency; deviations >2°C indicate impurities requiring further purification .

Advanced: How can computational modeling predict reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites prone to hydrolysis or oxidation at different pH levels .

- pKa Estimation : Tools like ACD/Labs predict aldehyde proton acidity (estimated pKa ~8–10), guiding stability in basic conditions .

- MD Simulations : Molecular dynamics in explicit solvent models (e.g., water) assess conformational stability over time .

Basic: What are common synthetic byproducts, and how are they identified?

Methodological Answer:

- Byproducts : Include di-brominated analogs (e.g., 4,5-dibromo derivatives) or demethylated intermediates.

- Detection :

Advanced: What role does this compound play in synthesizing bioactive molecules or metal-organic frameworks (MOFs)?

Methodological Answer: